2,4,8,12,14-Pentaazapentadecanediamide, 3,13-diimino-8-methyl-N,N-bis(tricyclo(3.3.1.1(3,7))dec-1-yl)-, monomethanesulfonate
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Overview
Description
2,4,8,12,14-Pentaazapentadecanediamide, 3,13-diimino-8-methyl-N,N-bis(tricyclo(3.3.1.1(3,7))dec-1-yl)-, monomethanesulfonate is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its multiple nitrogen atoms and tricyclic decane groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,8,12,14-Pentaazapentadecanediamide, 3,13-diimino-8-methyl-N,N-bis(tricyclo(3.3.1.1(3,7))dec-1-yl)-, monomethanesulfonate typically involves multi-step organic reactions. The process begins with the preparation of the tricyclic decane intermediates, followed by the introduction of the diamide and diimino groups. The final step involves the addition of the monomethanesulfonate group under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The use of advanced purification methods, such as chromatography and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4,8,12,14-Pentaazapentadecanediamide, 3,13-diimino-8-methyl-N,N-bis(tricyclo(3.3.1.1(3,7))dec-1-yl)-, monomethanesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different amine or hydrocarbon derivatives.
Scientific Research Applications
2,4,8,12,14-Pentaazapentadecanediamide, 3,13-diimino-8-methyl-N,N-bis(tricyclo(3.3.1.1(3,7))dec-1-yl)-, monomethanesulfonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4,8,12,14-Pentaazapentadecanediamide, 3,13-diimino-8-methyl-N,N-bis(tricyclo(3.3.1.1(3,7))dec-1-yl)-, monomethanesulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(5-methyl-4-tricyclo[3.3.1.1~3,7~]dec-1-yl-1,3-thiazol-2-yl)benzamide
- 4-(tricyclo[3.3.1.1~3,7~]dec-1-ylsulfanyl)aniline
Uniqueness
Compared to similar compounds, 2,4,8,12,14-Pentaazapentadecanediamide, 3,13-diimino-8-methyl-N,N-bis(tricyclo(3311(3,7))dec-1-yl)-, monomethanesulfonate stands out due to its unique combination of nitrogen atoms and tricyclic decane groups
Properties
Molecular Formula |
C32H57N9O5S |
---|---|
Molecular Weight |
679.9 g/mol |
IUPAC Name |
1,1-bis(1-adamantyl)-3-[N'-[3-[3-[[amino-(carbamoylamino)methylidene]amino]propyl-methylamino]propyl]carbamimidoyl]urea;methanesulfonic acid |
InChI |
InChI=1S/C31H53N9O2.CH4O3S/c1-39(6-2-4-35-26(32)37-28(34)41)7-3-5-36-27(33)38-29(42)40(30-14-20-8-21(15-30)10-22(9-20)16-30)31-17-23-11-24(18-31)13-25(12-23)19-31;1-5(2,3)4/h20-25H,2-19H2,1H3,(H3,33,36,38,42)(H5,32,34,35,37,41);1H3,(H,2,3,4) |
InChI Key |
TWMMNUFTBGCPGQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCN=C(N)NC(=O)N)CCCN=C(N)NC(=O)N(C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.CS(=O)(=O)O |
Origin of Product |
United States |
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